molecular formula C11H14ClF2NO B13495816 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B13495816
M. Wt: 249.68 g/mol
InChI Key: LBJVLEKBXHPHFH-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of both a difluoromethoxy group and a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.68 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c12-11(13)15-10-3-1-8(2-4-10)9-5-6-14-7-9;/h1-4,9,11,14H,5-7H2;1H

InChI Key

LBJVLEKBXHPHFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)OC(F)F.Cl

Origin of Product

United States

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